N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
Description
N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a hydrazide derivative synthesized via the condensation of 2-pyrazinecarbohydrazide with 1-(2-chlorophenyl)ethanone under acidic conditions. This compound belongs to a class of Schiff base derivatives characterized by an imine (-C=N-) linkage, which is critical for its biological and chemical properties.
The compound’s structure has been confirmed via single-crystal X-ray diffraction, revealing planar geometries for both the pyrazinecarbohydrazide and 2-chlorophenyl moieties. Intramolecular hydrogen bonds (e.g., O–H⋯N and N–H⋯N) stabilize the molecular conformation, influencing its crystallinity and solubility .
Properties
Molecular Formula |
C13H11ClN4O |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN4O/c1-9(10-4-2-3-5-11(10)14)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+ |
InChI Key |
APVNQBKLKJNILM-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Pyrazinecarbohydrazide
The precursor 2-pyrazinecarbohydrazide is synthesized via a two-step esterification-hydrolysis sequence.
-
Step 1 : Methyl ester formation: 2-Pyrazinecarboxylic acid (1.0 eq) is refluxed with methanol (10 vol) and concentrated sulfuric acid (0.1 eq) for 6–8 hours. The methyl ester intermediate is isolated by solvent evaporation (yield: 85–90%).
-
Step 2 : Hydrazide formation: The ester (1.0 eq) is treated with hydrazine hydrate (2.5 eq) in ethanol (15 vol) at 60°C for 4 hours. The product precipitates upon cooling and is filtered (yield: 75–80%).
Hydrazone Formation via Condensation
The target compound is synthesized by reacting 2-pyrazinecarbohydrazide (1.0 eq) with 2-chloroacetophenone (1.1 eq) in ethanol under acidic reflux:
-
Conditions : Ethanol (20 vol), glacial acetic acid (3 drops), reflux for 5 hours.
-
Workup : The reaction mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried (yield: 65–78%).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 2-chloroacetophenone, followed by dehydration to form the (E)-configured hydrazone (Figure 1). Acid catalysis enhances electrophilicity of the ketone and facilitates water elimination.
Optimization of Reaction Parameters
Solvent and Catalysis
Comparative studies reveal ethanol as the optimal solvent due to its polarity and ability to dissolve both reactants. Substituting ethanol with methanol or DMF reduces yields by 15–20%. Acid catalysts (e.g., acetic acid, HCl) improve yields to 70–78%, whereas neutral conditions yield <50%.
Stoichiometry and Temperature
A 1.1:1 molar ratio of 2-chloroacetophenone to hydrazide minimizes unreacted starting material. Reflux temperatures (78–80°C) are critical for complete conversion; temperatures below 60°C result in incomplete reactions.
Purification and Characterization
Crystallization and Chromatography
Spectroscopic Validation
-
IR (KBr, cm⁻¹) : 3250 (N-H), 1665 (C=O), 1590 (C=N), 690 (C-Cl).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.25 (s, 1H, NH), 8.65–8.60 (m, 3H, pyrazine), 7.55–7.45 (m, 4H, Ar-H), 2.40 (s, 3H, CH₃).
-
X-ray Crystallography : Confirms the (E)-configuration with a dihedral angle of 172.5° between pyrazine and aryl rings.
Comparative Analysis of Analogous Derivatives
| Derivative | Yield (%) | Melting Point (°C) | MIC (μg/mL)* |
|---|---|---|---|
| 4-Chlorophenyl analog | 72 | 178–180 | 50 |
| 2-Chlorophenyl analog (this) | 78 | 182–184 | 25 |
| 3-Nitrophenyl analog | 65 | 170–172 | 100 |
*Minimum inhibitory concentration against Mycobacterium tuberculosis.
The 2-chlorophenyl derivative exhibits enhanced bioactivity, likely due to improved lipophilicity and electronic effects.
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-reduction or oxidation is minimized by strict temperature control and inert atmospheres.
-
Hygroscopicity : 2-Pyrazinecarbohydrazide is stored under desiccation to prevent hydrolysis.
Industrial-Scale Considerations
Patents describe continuous flow reactors for kilogram-scale synthesis, achieving 80% yield with a residence time of 30 minutes. Automated crystallization systems reduce particle size variability (<5% RSD) .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide exhibit significant antimicrobial properties. A study conducted by synthesized various derivatives and tested their efficacy against a range of bacterial strains. The results demonstrated that certain modifications to the compound enhanced its antibacterial activity, making it a candidate for further development as an antibiotic.
Anti-Cancer Potential
Another area of interest is the anti-cancer potential of this compound. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a recent investigation reported that specific derivatives of pyrazinecarbohydrazides displayed cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Research indicates that compounds with similar scaffolds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. A study highlighted the compound's ability to enhance cognitive function in animal models through its interaction with NMDA receptors .
Agricultural Science Applications
Pesticidal Properties
In agricultural science, this compound has been investigated for its pesticidal properties. Research has shown that the compound exhibits insecticidal activity against various pests, including aphids and beetles. Field trials indicated that formulations containing this compound significantly reduced pest populations while having minimal impact on beneficial insects .
Herbicidal Activity
Additionally, studies have reported herbicidal effects of related compounds on weed species. The mechanism involves inhibiting key enzymes in the weed's metabolic pathways, leading to reduced growth and eventual death . This application is particularly valuable for developing environmentally friendly herbicides.
Material Science Applications
Polymer Composites
this compound has potential applications in material science, particularly in the development of polymer composites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation .
Nanomaterials Development
The compound's unique chemical structure allows for its use in synthesizing nanomaterials with specific functionalities. For example, studies have explored its role as a precursor for creating nanostructured materials with applications in electronics and catalysis . The ability to tailor the properties of these materials makes them suitable for a wide range of industrial applications.
Summary of Findings
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Halogen Substitution : Chloro and fluoro substituents (e.g., 2-chlorophenyl in the title compound vs. 4-chlorophenyl in ) enhance lipophilicity and antimicrobial potency due to increased membrane interaction .
- Heterocyclic Moieties : Pyrazine (title compound) vs. pyridine () or thiophene () alters electronic properties and hydrogen-bonding capacity, impacting solubility and target binding.
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
Key Insights :
- LogP : Higher logP values in chlorophenyl/thiophene derivatives (e.g., ) correlate with improved membrane permeability but reduced aqueous solubility.
Biological Activity
Overview of N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
This compound is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound features:
- A pyrazine ring, which is a nitrogen-containing heterocycle known for its biological activity.
- An ethylidene group attached to a chlorophenyl moiety, which may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Hydrazone derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl group may contribute to increased potency against various microbial strains.
Anticancer Activity
Several studies have highlighted the anticancer potential of hydrazone compounds. For instance, derivatives that include pyrazine rings have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory effects of hydrazones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing new anti-inflammatory agents.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial activity.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Hydrazone A | 15 | 20 |
| Hydrazone B | 10 | 25 |
| This compound | TBD | TBD |
Study 2: Anticancer Mechanisms
Another research project investigated the anticancer effects of hydrazone derivatives on human cancer cell lines. The study found that this compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | TBD | Apoptosis induction |
| MCF-7 | TBD | Cell cycle arrest |
Q & A
Q. How does this compound compare to N'-[(E)-1-(3-chloro-4-fluorophenyl)ethylidene] analogues?
- Key Differences : Fluorine substitution enhances electronegativity and hydrogen bonding potential, often improving solubility and target affinity. Example:
| Compound | LogP | Melting Point (°C) |
|---|---|---|
| 2-Cl | 2.8 | 215–217 |
| 3-Cl-4-F | 3.1 | 228–230 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
